![molecular formula C5H10O2 B8448618 rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans](/img/structure/B8448618.png)
rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans: is a chemical compound characterized by a cyclopropane ring with two hydroxymethyl groups attached to the first and second carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans can be achieved through the thiol-Michael “click” reaction between dithiol and diacrylate monomers. This method allows for the incorporation of stereopure cis and trans isomers of 1,2-cyclopropanedimethanol .
Industrial Production Methods: Industrial production methods for this compound involve conducting a ring-closure reaction on organic dihalide and a reducing agent in an alcohol solvent under specific conditions. This process yields a solution of this compound and halide salt, which is then subjected to solid-liquid separation, filtration, and rectification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxymethyl groups and the strained cyclopropane ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under mild to moderate conditions, depending on the desired transformation .
Major Products: The major products formed from the reactions of this compound include various cyclopropane derivatives, such as cyclopropane carboxylic acids and cyclopropane alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans is used as a building block for the synthesis of polymers and other complex molecules. Its rigid ring structure allows for the manipulation of bulk properties in linear polymer systems .
Biology and Medicine: In biology and medicine, this compound is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds .
Industry: In the industrial sector, this compound is utilized in the production of high-performance materials, including thermoplastic polymers and resins .
Mécanisme D'action
The mechanism of action of rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans involves its ability to undergo various chemical transformations due to the presence of the strained cyclopropane ring and hydroxymethyl groups. These structural features enable the compound to participate in a wide range of reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans include cis-1,2-Cyclopropanedimethanol, 1,4-Butanediol, and 1,2-Dimethylcyclopropane .
Uniqueness: The uniqueness of this compound lies in its rigid cyclopropane ring structure, which imparts distinct physical and chemical properties compared to other diols. This rigidity allows for precise control over the properties of the resulting polymers and materials .
Propriétés
Formule moléculaire |
C5H10O2 |
|---|---|
Poids moléculaire |
102.13 g/mol |
Nom IUPAC |
[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C5H10O2/c6-2-4-1-5(4)3-7/h4-7H,1-3H2/t4-,5-/m0/s1 |
Clé InChI |
SWXDNKVUVKMURJ-WHFBIAKZSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1CO)CO |
SMILES canonique |
C1C(C1CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



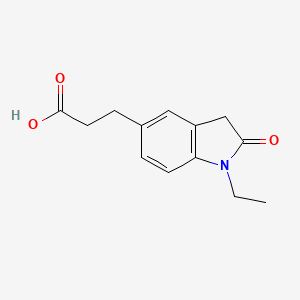
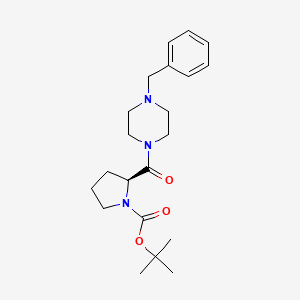
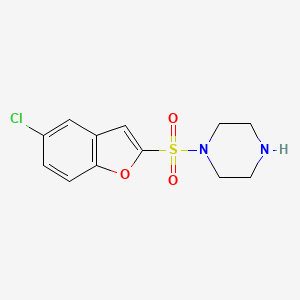
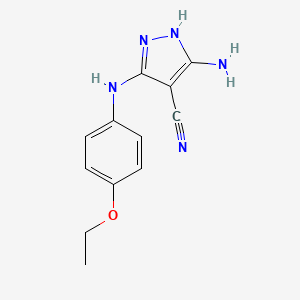
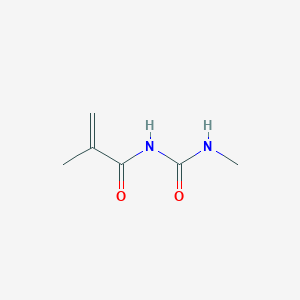
![N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide](/img/structure/B8448584.png)
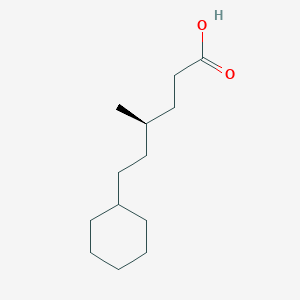
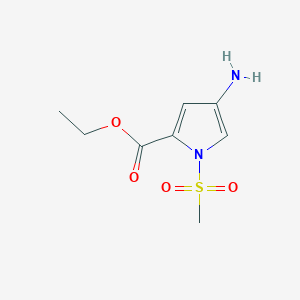
![diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane](/img/structure/B8448599.png)

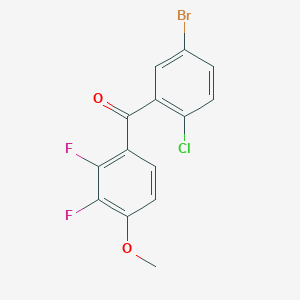
![1-[2-(Dimethylamino)ethylamino]-7-methoxythioxanthen-9-one](/img/structure/B8448656.png)
![2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide](/img/structure/B8448659.png)
